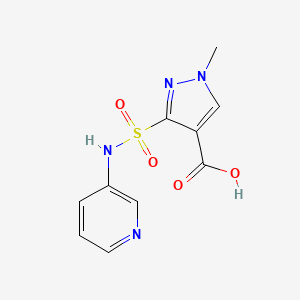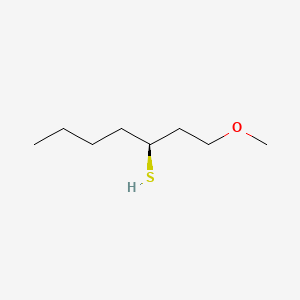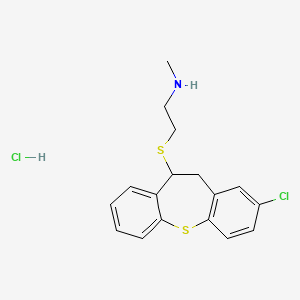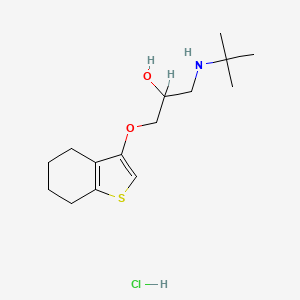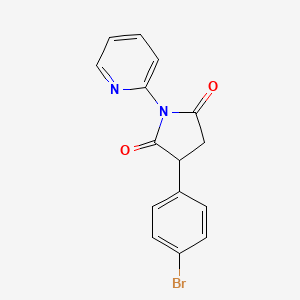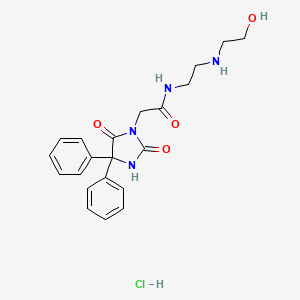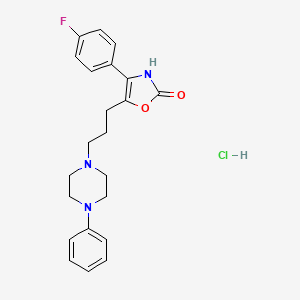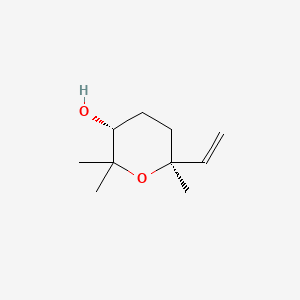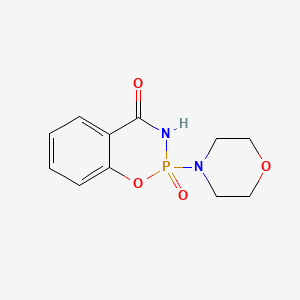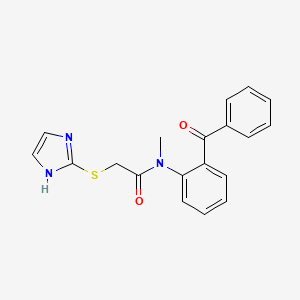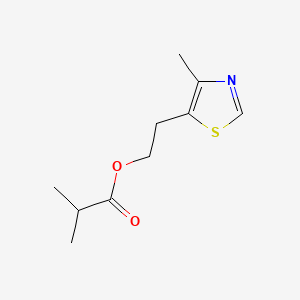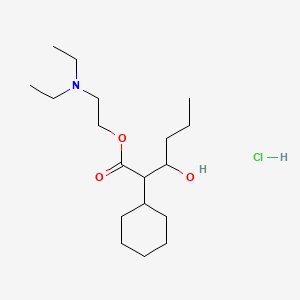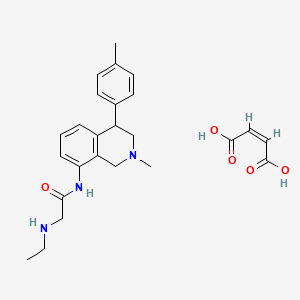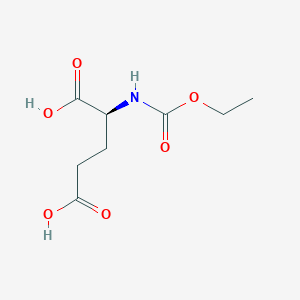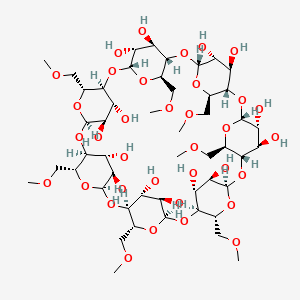
6-O-Methyl-beta-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of the hydroxyl group at the 6th position of each glucose unit. The modification enhances its solubility and complexation abilities, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base like sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-Methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions.
Complexation Reactions: It forms inclusion complexes with various guest molecules due to its hydrophobic cavity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and strong bases are commonly used.
Complexation: The compound readily forms complexes in aqueous solutions, often requiring mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Inclusion Complexes: The major products are inclusion complexes with guest molecules, enhancing their solubility and stability.
Applications De Recherche Scientifique
6-O-Methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 6-O-Methyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly useful in drug delivery, where it improves the solubility and bioavailability of hydrophobic drugs . Additionally, it can sequester cholesterol from cell membranes, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Beta-cyclodextrin: The parent compound with no methylation.
2,6-Di-O-methyl-beta-cyclodextrin: A derivative with methylation at both the 2nd and 6th positions.
Hydroxypropyl-beta-cyclodextrin: A derivative with hydroxypropyl groups enhancing solubility.
Uniqueness: 6-O-Methyl-beta-cyclodextrin is unique due to its selective methylation at the 6th position, which provides a balance between solubility and complexation ability. This makes it particularly effective in forming stable inclusion complexes with a wide range of guest molecules .
Propriétés
Numéro CAS |
84337-62-2 |
|---|---|
Formule moléculaire |
C49H84O35 |
Poids moléculaire |
1233.2 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C49H84O35/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51/h15-63H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
Clé InChI |
JCPNYJMXGWQUBJ-XISQNVKBSA-N |
SMILES isomérique |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COC)COC)COC)COC)COC)COC)O)O |
SMILES canonique |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


